molecular formula C9H12N2O2 B3204558 3-[(5-Methylpyridin-2-yl)amino]propanoic acid CAS No. 103796-00-5

3-[(5-Methylpyridin-2-yl)amino]propanoic acid

Cat. No. B3204558
CAS RN: 103796-00-5
M. Wt: 180.2 g/mol
InChI Key: QKCYNVOCHOEPFM-UHFFFAOYSA-N
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Description

“3-[(5-Methylpyridin-2-yl)amino]propanoic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 180.2 and a molecular formula of C9H12N2O2 .


Molecular Structure Analysis

The molecular structure of “3-[(5-Methylpyridin-2-yl)amino]propanoic acid” consists of a pyridine ring attached to a propanoic acid group via an amino link . The compound has a monoclinic crystal structure with a space group of P 2 1 / c (no. 14) .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.234±0.06 g/cm3 and a predicted boiling point of 392.4±32.0 °C . It’s important to note that these are predicted values and actual measurements may vary.

Scientific Research Applications

Safety Evaluation of Heavy Metals in Wild Vegetables

Interestingly, β-aminoketones, a class of compounds related to 3-[(5-Methylpyridin-2-yl)amino]propanoic acid, have been detected in Guizhou’s wild vegetables. These compounds play a role in safety evaluations, especially concerning heavy metal contamination .

Future Directions

As “3-[(5-Methylpyridin-2-yl)amino]propanoic acid” is a biochemical used for proteomics research , future directions could involve exploring its potential applications in various biological studies. This could include investigating its interactions with different proteins or its potential role in disease pathways.

properties

IUPAC Name

3-[(5-methylpyridin-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-2-3-8(11-6-7)10-5-4-9(12)13/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCYNVOCHOEPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Methylpyridin-2-yl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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